molecular formula C9H12ClNO2 B599877 Methyl 2-(3-aminophenyl)acetate hydrochloride CAS No. 150319-83-8

Methyl 2-(3-aminophenyl)acetate hydrochloride

Cat. No.: B599877
CAS No.: 150319-83-8
M. Wt: 201.65
InChI Key: OOGVJPZOIXNNHQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminophenyl)acetate hydrochloride: is an organic compound with the molecular formula C9H12ClNO2 It is a hydrochloride salt form of methyl 2-(3-aminophenyl)acetate, which is characterized by the presence of an amino group attached to a phenyl ring and an ester functional group

Scientific Research Applications

Methyl 2-(3-aminophenyl)acetate hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 2-(3-aminophenyl)acetate hydrochloride” is classified as a warning substance according to the Globally Harmonized System (GHS). It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is recommended to wear suitable protective clothing, gloves, and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-aminophenyl)acetate hydrochloride typically involves the esterification of 3-aminobenzoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction proceeds as follows:

    Esterification: 3-aminobenzoic acid reacts with methanol in the presence of hydrochloric acid to form methyl 2-(3-aminophenyl)acetate.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions and optimize yield.

    Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-aminophenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (e.g., NaCl) or amines (e.g., NH3) can be used under appropriate conditions.

Major Products:

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Alcohol derivatives of the compound.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-(3-aminophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active compound, which can then interact with cellular targets.

Comparison with Similar Compounds

  • Methyl 2-(2-aminophenyl)acetate hydrochloride
  • Methyl 2-(4-aminophenyl)acetate hydrochloride
  • Methyl 3-aminophenylacetate hydrochloride

Comparison: Methyl 2-(3-aminophenyl)acetate hydrochloride is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research.

Properties

IUPAC Name

methyl 2-(3-aminophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGVJPZOIXNNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657325
Record name Methyl (3-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150319-83-8
Record name Methyl (3-aminophenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-aminophenyl)acetate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Aminophenylacetic acid (1 wt) was suspended in methanol (5 vol) under nitrogen at 20° C. Chlorotrimethylsilane (1.26 vol) was added over 60 minutes at 20° C. The reaction mixture was stirred at 20° C. for one hour, then concentrated under reduced pressure to 3 vol. Methyl-t-butyl ether (4 vol) was added and the resulting suspension was stirred at room temperature for 18 hours. The solid was collected by filtration, washing with methyl-t-butyl ether (4×1 vol). The material was dried in oven at 40° C. for 5 hours to give the title compound.
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Synthesis routes and methods II

Procedure details

A suspension of 3-amino phenylacetic acid (5.0 g, 33 mmol) in methanol (50 ml) at 0° C. under argon was slowly treated with thionyl chloride (19.4 g, 165 mmol). After completion of addition, the reaction mixture was allowed to warm up to room temperature and stirred for 16 hours. The solvent was evaporated and the residue was triturated with ethyl ether to give 3-amino phenylacetic acid methylester hydrochloride (5.3 g, 96.8% ) as a colorless solid. 1H NMR (CDCl3) δ10.6 (s, 2H), 7.42 (m, 4H), 3.68 (s, 3H), 3.66 (s, 2H); 13C NMR (CDCl3) 172.5, 137.3, 133.1, 131.2, 130.8, 125.9, 123.7, 53.5, 41.5.
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Synthesis routes and methods III

Procedure details

3-Aminophenylacetic acid (1 wt) was suspended in methanol (5 vol) under nitrogen at 20° C. Chlorotrimethylsilane (1.26 vol) was added over 60 minutes at 20° C. The reaction mixture was stirred at 20° C. for one hour, then concentrated under reduced pressure to 3 vol. Methyl-t-butyl ether (4 vol) was added and the resulting suspension was stirred at room temperature for 18 hours. The solid was collected by filtration, washing with methyl-t-butyl ether (4×1 vol). The material was dried in oven at 40° C. for 5 hours to give the title compound.
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